chemical structure and properties of 1H-indazole-4,6-dicarbonitrile
chemical structure and properties of 1H-indazole-4,6-dicarbonitrile
An In-Depth Technical Guide to 1H-Indazole-4,6-dicarbonitrile
Abstract: This technical guide provides a comprehensive overview of 1H-indazole-4,6-dicarbonitrile, a specialized heterocyclic compound. While this specific dinitrile derivative is not extensively documented in public literature, this document extrapolates its core chemical structure, predicts its physicochemical properties, and proposes robust synthetic pathways based on the well-established chemistry of the indazole scaffold. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its potential applications, particularly as a scaffold in targeted therapeutics. We will delve into its electronic properties, potential reactivity, and the strategic value of its dinitrile functionalization in the context of modern drug discovery.
Introduction: The Indazole Scaffold in Modern Chemistry
The 1H-indazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and pyrazole rings, is a cornerstone in medicinal chemistry.[1][2] Recognized as a "privileged scaffold," it serves as a bioisosteric replacement for native structures like indoles, offering unique hydrogen bonding capabilities through its N-H donor and a pyridine-like nitrogen acceptor.[3][4] This arrangement facilitates critical interactions with biological targets, leading to its incorporation into numerous clinically approved drugs, including kinase inhibitors like Axitinib and Pazopanib.[3]
The subject of this guide, 1H-indazole-4,6-dicarbonitrile, represents a strategic functionalization of this core. The introduction of two electron-withdrawing nitrile groups at the 4 and 6 positions is anticipated to significantly modulate the electronic properties of the ring system. This can enhance binding affinities, improve metabolic stability, or serve as versatile chemical handles for further derivatization in structure-activity relationship (SAR) studies.[4] This guide will build a detailed profile of this molecule from first principles and the chemistry of its analogues.
Molecular Structure and Physicochemical Properties
The fundamental structure consists of the 1H-indazole ring system with nitrile (-C≡N) groups substituted at positions 4 and 6. The 1H-tautomer is known to be the most thermodynamically stable form of the indazole ring.[2][5][6]
IUPAC Name: 1H-Indazole-4,6-dicarbonitrile Molecular Formula: C₉H₃N₅ Molecular Weight: 181.16 g/mol
Predicted Physicochemical & Spectroscopic Data
The properties below are predicted based on data from closely related monosubstituted indazole carbonitriles and general chemical principles.
| Property | Predicted Value / Observation | Rationale & Supporting Data |
| Appearance | White to off-white crystalline solid. | Analogous to related compounds like 1H-indazole-4-carbonitrile, which is a powder or crystal.[7][8] |
| Melting Point | > 200 °C | Expected to be significantly higher than 1H-indazole (145-148 °C) and 1H-indazole-4-carbonitrile (157-160 °C) due to increased polarity and stronger intermolecular dipole-dipole interactions from the two nitrile groups.[8][9] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols; likely insoluble in water and non-polar solvents. | The polar nitrile groups enhance solubility in polar organic solvents. The rigid, aromatic core limits aqueous solubility. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~14.0 (s, 1H, N-H), δ ~8.8 (s, 1H, H5), δ ~8.5 (s, 1H, H7), δ ~8.3 (s, 1H, H3) | The strong electron-withdrawing effect of the two nitrile groups will cause a significant downfield shift for all ring protons compared to unsubstituted 1H-indazole.[10] The protons at H5 and H7 will appear as singlets due to the substitution pattern. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~140-145 (C7a), δ ~135 (C3), δ ~125-130 (C5, C7), δ ~115-120 (CN x 2), δ ~110-115 (C3a), δ ~100-105 (C4, C6) | Nitrile carbons (C≡N) typically appear in the δ 115-120 ppm range. The carbons directly attached to the nitrile groups (C4, C6) will be significantly shielded. |
| IR Spectroscopy (KBr) | ~3200-3000 cm⁻¹ (N-H stretch), ~2230 cm⁻¹ (strong, sharp C≡N stretch), ~1600-1450 cm⁻¹ (C=C and C=N ring stretches) | The most characteristic peak will be the strong, sharp absorbance of the nitrile group. The FTIR spectrum for the parent 1H-indazole shows characteristic ring stretches.[11][12] |
| Mass Spectrometry (EI) | m/z (%) = 181 (M⁺, 100) | The molecular ion peak is expected to be the base peak due to the stability of the aromatic system. |
Proposed Synthetic Strategies
Workflow: Synthesis via Palladium-Catalyzed Cyanation
Caption: Proposed synthetic workflow for 1H-indazole-4,6-dicarbonitrile.
Detailed Experimental Protocol (Hypothetical)
Step 1 & 2: Synthesis of 4,6-Dibromo-1H-indazole (C)
This precursor can be synthesized from 3,5-dibromoaniline (A) via a multi-step sequence. A standard approach involves the introduction of a methyl group ortho to the amine, followed by a Jacobson-type indazole synthesis.
-
Alkylation: 3,5-dibromoaniline is subjected to Friedel-Crafts alkylation to introduce a methyl group, yielding 2-amino-4,6-dibromotoluene (B).
-
Diazotization and Cyclization: The resulting 2-methylaniline derivative (B) is diazotized using sodium nitrite in an acidic medium (e.g., HCl). The diazonium salt intermediate is then cyclized, often with reductive workup, to form the pyrazole ring, yielding 4,6-dibromo-1H-indazole (C). This is a well-established method for forming the indazole core.[5][13]
Step 3: Palladium-Catalyzed Cyanation to Yield 1H-Indazole-4,6-dicarbonitrile (D)
The introduction of nitrile groups onto an aromatic ring is efficiently achieved through palladium-catalyzed cyanation of aryl halides.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine 4,6-dibromo-1H-indazole (C) (1.0 eq), Zinc Cyanide (Zn(CN)₂) (1.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).
-
Solvent and Conditions: Add anhydrous, degassed dimethylformamide (DMF). Heat the reaction mixture to 120-140 °C. The use of zinc cyanide is often preferred over more toxic alkali metal cyanides for safety and efficiency.[14]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture to remove inorganic salts.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1H-indazole-4,6-dicarbonitrile (D).
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for cross-coupling reactions, including cyanation.
-
Cyanide Source: Zn(CN)₂ is an effective and comparatively safer cyanide source than NaCN or KCN, often leading to higher catalyst turnover numbers.[14]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere for the reaction.
Potential Applications in Drug Discovery
The strategic placement of two nitrile groups on the indazole scaffold makes 1H-indazole-4,6-dicarbonitrile a highly valuable building block for medicinal chemistry and drug development.
Role as a Privileged Scaffold and Pharmacophore
The indazole core is a proven pharmacophore, particularly for kinase inhibitors, where the N1-H acts as a hydrogen bond donor and the N2 atom acts as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP.
Caption: Pharmacophoric features of the 1H-indazole-dicarbonitrile scaffold.
Key Advantages for Drug Design:
-
Enhanced Target Interactions: The nitrile groups are potent hydrogen bond acceptors and can form crucial interactions with amino acid residues in a protein's active site. Their linear geometry provides directional bonding opportunities.
-
Metabolic Stability: The indazole ring is generally more resistant to metabolic degradation compared to phenol or indole. The electron-withdrawing nitriles further deactivate the aromatic ring towards oxidative metabolism.[3]
-
Versatile Chemical Handle: Nitrile groups are versatile synthetic intermediates. They can be hydrolyzed to carboxylic acids or amides, or converted to tetrazoles, which are common carboxylic acid bioisosteres. This allows for extensive library generation and SAR exploration.
-
Modulation of Physicochemical Properties: The two polar nitrile groups will increase the molecule's polarity, which can be tuned to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Given these features, 1H-indazole-4,6-dicarbonitrile is an excellent candidate for screening programs targeting kinases, PARP, and other enzyme families where the indazole scaffold has proven effective.[3][4]
Safety and Handling
While specific toxicity data for 1H-indazole-4,6-dicarbonitrile is unavailable, it should be handled with care as a potent, biologically active compound. Based on related structures, the following hazards should be assumed:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[7][15]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[15]
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
References
-
Supporting Information for a scientific article. (n.d.). Analysis Data for Compounds 3a-3y. Retrieved from a university or publisher's website. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-indazole-6-carbonitrile. PubChem Compound Database. Retrieved from [Link]
-
Patil, S. B., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1136-1140. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]
-
Kerr, M. A., & Sapeta, K. (n.d.). Science of Synthesis: 1H- and 2H-Indazoles. Thieme. Retrieved from a scientific database. [Link]
-
Nakagawa, K., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2708. [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-indazole hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Wang, L., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4936. [Link]
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]
-
Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(11), 2901. [Link]
Sources
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Indazole-4-carbonitrile | 861340-10-5 [sigmaaldrich.com]
- 8. 1H-Indazole-4-carbonitrile | 861340-10-5 [sigmaaldrich.com]
- 9. Indazole | 271-44-3 [chemicalbook.com]
- 10. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 11. 1H-indazole hydrochloride [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. orgsyn.org [orgsyn.org]
- 15. 1H-indazole-6-carbonitrile | C8H5N3 | CID 422529 - PubChem [pubchem.ncbi.nlm.nih.gov]
